molecular formula C21H21NO2 B14657949 2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione CAS No. 52291-56-2

2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione

Cat. No.: B14657949
CAS No.: 52291-56-2
M. Wt: 319.4 g/mol
InChI Key: XADZGGRGDAALPR-UHFFFAOYSA-N
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Description

2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by its unique structure, which includes a naphthalene core substituted with an ethyl(4-methylphenyl)amino group and a methylnaphthoquinone moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the reaction of 3-methylnaphthalene-1,4-dione with ethyl(4-methylphenyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often involving the use of advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different chemical and biological properties.

Scientific Research Applications

2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that affect cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnaphthalene-1,4-dione: A closely related compound with similar chemical properties.

    4-Amino-2-methyl-1-naphthol: Another naphthoquinone derivative with distinct biological activities.

Uniqueness

2-{[Ethyl(4-methylphenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

52291-56-2

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(N-ethyl-4-methylanilino)methyl]-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C21H21NO2/c1-4-22(16-11-9-14(2)10-12-16)13-19-15(3)20(23)17-7-5-6-8-18(17)21(19)24/h5-12H,4,13H2,1-3H3

InChI Key

XADZGGRGDAALPR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C(=O)C2=CC=CC=C2C1=O)C)C3=CC=C(C=C3)C

Origin of Product

United States

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